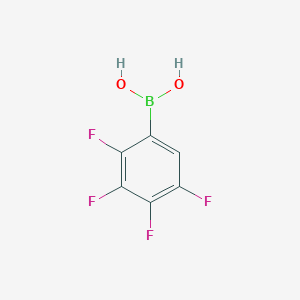

(2,3,4,5-tetrafluorophenyl)boronic Acid

概要

説明

(2,3,4,5-Tetrafluorophenyl)boronic acid is a fluorinated boronic acid derivative. Boronic acids are known for their broad applications in organic synthesis, catalysis, and material engineering.

準備方法

The synthesis of (2,3,4,5-tetrafluorophenyl)boronic acid typically involves the reaction of 2,3,4,5-tetrafluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

TFBA serves as a coupling partner in palladium-catalyzed Suzuki reactions, enabling the synthesis of polyfluorinated biaryls. Its reactivity is influenced by fluorine substitution patterns and catalyst systems:

Key Findings :

- Ligand choice critically affects efficiency: Bulky ligands (XPhos) reduce homocoupling but require longer reaction times (60 h vs. 14 h for SPhos) .

- Ortho -fluorine substituents stabilize intermediates via Pd–F interactions, enhancing transmetalation rates .

- Competitive hydrodeboronation occurs under basic conditions, necessitating controlled pH .

Transition Metal-Free 1,2-Additions

TFBA derivatives undergo base-promoted nucleophilic additions to aldehydes/ketones without metal catalysts :

Mechanism :

- K₂CO₃ coordinates to the Bpin group, weakening the B–C bond.

- Nucleophilic aryl fluoride attacks the carbonyl carbon.

- O-Borylation yields stable adducts (e.g., 4a–4g ) .

| Carbonyl Substrate | Product | Yield | Base | Temp. |

|---|---|---|---|---|

| Benzaldehyde | 4a | 92% | K₂CO₃ (2 equiv) | 120°C |

| Acetophenone | 4g | 78% | Cs₂CO₃ | 100°C |

| Cyclohexanone | 4i | 0% | K₂CO₃ | 120°C |

Scope Limitations :

- Reactions fail with non-fluorinated or meta -fluorinated boronates .

- Ortho -F substituents are essential for stabilizing the anionic intermediate .

Protodeboronation and Stability

Fluorination increases Lewis acidity () but reduces hydrolytic stability :

Degradation Pathways :

- Half-life in H₂O/THF (1:1): 10.4 sec at 25°C .

- 5 Å molecular sieves accelerate protodeboronation by absorbing water .

Stabilization Strategies :

- Use neopentyl glycol esters () .

- Pre-stir with carboxylic acids to form boroxine adducts (e.g., 7c ) .

Direct Amidation

TFBA acts as a pre-catalyst in amide bond formation :

- Protodeboronation generates 2-chlorophenylboronic acid (8c ).

- 8c activates carboxylic acids via mixed anhydride intermediates.

| Acid | Amine | Yield | Conditions |

|---|---|---|---|

| Phenylacetic acid | Benzylamine | 89% | 5 Å MS, toluene, 110°C |

| 4-Nitrobenzoic acid | Cyclohexylamine | 63% | Oxalic acid co-catalyst |

Sulfonamidation

A TFBA/oxalic acid system catalyzes direct sulfonamidation of benzylic alcohols :

- Yields: 72–94% for primary alcohols; <30% for secondary alcohols.

Comparative Reactivity Studies

Fluorination patterns profoundly influence reactivity:

| Boronic Acid | Relative Reactivity (Suzuki) | Hydrodeboronation Rate |

|---|---|---|

| 2,3,4,5-Tetrafluorophenyl | 1.0 (reference) | 1.0 |

| 3,4,5-Trifluorophenyl | 0.7 | 0.5 |

| Phenyl | 0.3 | 0.1 |

Factors :

科学的研究の応用

Organic Synthesis

(2,3,4,5-Tetrafluorophenyl)boronic acid is employed as a versatile building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound participates effectively in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its high reactivity allows for efficient coupling with various electrophiles.

- Friedel-Crafts Alkylations : Research indicates that this boronic acid derivative exhibits superior catalytic activity in Friedel-Crafts reactions compared to other boronic acids due to its ionic nature when used as a salt .

Medicinal Chemistry

The compound has potential applications in drug development:

- Enzyme Inhibitors : Its unique electronic properties make it suitable for designing inhibitors targeting specific enzymes.

- Receptor Modulators : The structural characteristics allow for the modulation of receptor activity, which is crucial in pharmacology .

Material Science

In material science, this compound is utilized for:

- Development of Advanced Materials : It plays a role in synthesizing polymers and nanomaterials with desirable electronic properties due to its electron-poor nature.

- Liquid Crystalline Materials : The compound serves as a building block for liquid crystal displays and organic light-emitting diodes (OLEDs), leveraging its rigidity and stability .

Catalysis

This boronic acid is not only a reactant but also acts as a catalyst or catalyst precursor in various reactions:

- Amidation Reactions : It facilitates the formation of amides from amines and carboxylic acids under mild conditions.

- Hydrodeboronation Reactions : It is involved in base-catalyzed hydrodeboronation processes, demonstrating its versatility in catalysis .

Case Study 1: Enhanced Catalytic Activity

Research conducted on the catalytic activity of this compound revealed that it outperformed traditional boronic acids in Friedel-Crafts alkylations. The study highlighted that the ionic nature of the compound when used as a salt contributed significantly to its reactivity .

Case Study 2: Application in Liquid Crystals

A study focusing on polyfluorinated biphenyls demonstrated the successful application of this compound as a precursor for developing liquid crystalline materials. These materials exhibited promising properties for electronic applications such as displays and sensors .

作用機序

The mechanism of action of (2,3,4,5-tetrafluorophenyl)boronic acid involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property is enhanced by the presence of fluorine atoms, which increase the electrophilic character of the boron center. The compound can interact with various molecular targets, including enzymes and receptors, through the formation of covalent or non-covalent bonds .

類似化合物との比較

(2,3,4,5-Tetrafluorophenyl)boronic acid can be compared with other fluorinated boronic acids, such as:

(2,3,4,5,6-Pentafluorophenyl)boronic acid: This compound has an additional fluorine atom, further increasing its Lewis acidity and reactivity.

(3,4,5-Trifluorophenyl)boronic acid: With fewer fluorine atoms, this compound has slightly lower acidity and different reactivity patterns.

The uniqueness of this compound lies in its balance of fluorine substitution, providing a combination of high reactivity and stability, making it suitable for a wide range of applications .

生物活性

(2,3,4,5-Tetrafluorophenyl)boronic acid is a fluorinated derivative of boronic acid that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, applications in drug development, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of four fluorine atoms attached to a phenyl ring. This modification enhances its properties compared to non-fluorinated analogs. The compound is primarily utilized in organic synthesis as a building block and has potential applications in medicinal chemistry for developing enzyme inhibitors and receptor modulators.

The biological activity of this compound can be attributed to several mechanisms:

- Transmetalation : This process occurs during the Suzuki–Miyaura cross-coupling reaction where the boronic acid acts as a catalyst precursor. The interaction with palladium catalysts facilitates the formation of new carbon–carbon bonds.

- Lewis Acidity : The introduction of fluorine increases the Lewis acidity of the boronic acid, enhancing its reactivity in various chemical reactions.

- Biochemical Pathways : The compound is involved in significant biochemical pathways that include catalyzing reactions essential for synthesizing complex organic molecules.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications due to its ability to inhibit specific enzymes and modulate receptor activity. It is being explored for its efficacy in drug development targeting various diseases .

Catalysis

The compound serves as an effective catalyst or catalyst precursor in numerous reactions:

- Friedel-Crafts Alkylation : Studies have shown that it exhibits enhanced catalytic activity in Friedel-Crafts alkylations compared to other boronic acids. This superior performance is attributed to its ionic nature when used as a salt .

- Suzuki–Miyaura Coupling : It plays a critical role in cross-coupling reactions which are fundamental in synthesizing biaryl compounds and other complex structures.

Enhanced Catalytic Activity

A study demonstrated that this compound significantly outperformed other boronic acids in Friedel-Crafts alkylation reactions. The mechanism involved the formation of a more reactive carbocation through ion exchange processes with non-nucleophilic counterions like hexafluoroantimonate .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its fluorinated structure enhances solubility and stability in biological systems. This property may lead to improved bioavailability when used as a therapeutic agent .

Data Table: Summary of Biological Activities

Future Directions

The ongoing exploration of this compound’s biological activities highlights its potential as a versatile compound in drug development and catalysis. Future research should focus on:

- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities can optimize its application in medicinal chemistry.

- Clinical Trials : Evaluating its efficacy and safety profiles through rigorous clinical studies will determine its viability as a therapeutic agent.

- Synthesis Optimization : Developing more efficient synthetic routes for producing this compound can enhance its availability for research and industrial applications.

特性

IUPAC Name |

(2,3,4,5-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGSBMNUHWAXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382550 | |

| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179923-32-1 | |

| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,3,4,5-tetrafluorophenylboronic acid considered a superior catalyst for Friedel-Crafts alkylations compared to other boronic acids?

A1: Research suggests that 2,3,4,5-tetrafluorophenylboronic acid exhibits enhanced catalytic activity in Friedel-Crafts alkylations compared to other boronic acids, even surpassing the commonly used 2,3,4,5-tetrafluorophenylboronic acid. [2] This superior performance is attributed to factors beyond just Lewis acidity (pKa). While the exact mechanism is still under investigation, studies propose that the ionic nature of the catalyst plays a crucial role. [2] Specifically, when 2,3,4,5-tetrafluorophenylboronic acid is used as a salt, for instance, ferroceniumboronic acid hexafluoroantimonate, ion exchange within the initial boronate anion is thought to generate a more reactive carbocation paired with a non-nucleophilic counterion like hexafluoroantimonate. [2] This reactive species facilitates the Friedel-Crafts alkylation with both activated and neutral arenes, even in the presence of typically challenging deactivated benzylic alcohols bearing electron-withdrawing substituents. [2]

Q2: What are the advantages of using 2,3,4,5-tetrafluorophenylboronic acid as a catalyst in Friedel-Crafts alkylations compared to traditional metal-based catalysts?

A2: 2,3,4,5-Tetrafluorophenylboronic acid offers several advantages as a catalyst for Friedel-Crafts alkylations compared to traditional metal-based approaches: [1, 2]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。